
3-(5-methoxy-1H-indol-3-yl)propanoic acid
Overview
Description
3-(5-methoxy-1H-indol-3-yl)propanoic acid is an organic compound belonging to the class of indolyl carboxylic acids and derivatives. This compound contains a carboxylic acid chain linked to an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a methoxy group at the 5-position of the indole ring adds to its unique chemical properties .
Mechanism of Action
Target of Action
The primary target of 3-(5-methoxy-1H-indol-3-yl)propanoic acid is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that binds peroxisome proliferators such as hypolipidemic drugs and fatty acids .
Mode of Action
The interaction with PPARγ may lead to changes in the transcription of certain genes, influencing cellular processes such as lipid metabolism and inflammation .
Biochemical Pathways
Given its interaction with pparγ, it is likely to influence pathways related to lipid metabolism and inflammation .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
It has been suggested that the compound may have beneficial effects on glucose, triglycerides, cholesterol, body weight, and other metabolic parameters .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action .
Biochemical Analysis
Biochemical Properties
3-(5-methoxy-1H-indol-3-yl)propanoic acid plays a significant role in biochemical reactions, particularly through its interaction with peroxisome proliferator-activated receptor gamma (PPARγ). This nuclear receptor is involved in the regulation of glucose and lipid metabolism. The compound acts as a ligand for PPARγ, influencing its activity and thereby modulating the expression of genes involved in metabolic pathways . Additionally, this compound interacts with various enzymes and proteins, contributing to its biochemical effects.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those related to metabolic regulation. The compound modulates gene expression by activating PPARγ, leading to changes in cellular metabolism and function . In various cell types, including adipocytes and hepatocytes, this compound enhances glucose uptake and lipid metabolism, contributing to improved metabolic health .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with PPARγ. This binding induces conformational changes in the receptor, facilitating its interaction with specific DNA response elements and promoting the transcription of target genes . The compound’s partial agonistic activity towards PPARγ helps mitigate the side effects associated with full agonists, making it a promising candidate for therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, with minimal degradation over extended periods . Long-term studies have shown sustained effects on cellular function, particularly in terms of metabolic regulation and gene expression . These temporal effects highlight the compound’s potential for chronic therapeutic use.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, the compound effectively modulates metabolic pathways without significant adverse effects . Higher doses may lead to toxic effects, including hepatotoxicity and alterations in lipid profiles . These findings underscore the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with PPARγ. This interaction influences the expression of genes involved in glucose and lipid metabolism, leading to changes in metabolic flux and metabolite levels . The compound’s role in these pathways highlights its potential as a modulator of metabolic health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target tissues, where it exerts its biochemical effects. The compound’s distribution is influenced by factors such as tissue-specific expression of transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized to the nucleus, where it interacts with PPARγ and other nuclear receptors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action . The nuclear localization of this compound underscores its role in regulating gene expression and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methoxy-1H-indol-3-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methoxyindole.
Alkylation: The indole ring undergoes alkylation with a suitable alkyl halide, such as 3-bromopropanoic acid, in the presence of a base like potassium carbonate.
Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(5-methoxy-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
3-(5-methoxy-1H-indol-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for various indole derivatives.
Biology: Studied for its potential neuroprotective properties and its role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-propionic acid: Lacks the methoxy group at the 5-position.
5-methoxyindole-3-acetic acid: Contains an acetic acid group instead of a propanoic acid group.
Indole-3-butyric acid: Has a butyric acid chain instead of a propanoic acid chain.
Uniqueness
The presence of the methoxy group at the 5-position of the indole ring in 3-(5-methoxy-1H-indol-3-yl)propanoic acid distinguishes it from other similar compounds. This structural feature contributes to its unique chemical properties and biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-(5-methoxy-1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-9-3-4-11-10(6-9)8(7-13-11)2-5-12(14)15/h3-4,6-7,13H,2,5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSZCJIWILJKMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60960156 | |
Record name | 3-(5-Methoxy-1H-indol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60960156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39547-16-5 | |
Record name | 3-(5-Methoxy-1H-indol-3-yl)propanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039547165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(5-Methoxy-1H-indol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60960156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(5-METHOXY-1H-INDOL-3-YL)PROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS268A9K9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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